1,2,4-Selenadiphosphole
Description
Properties
CAS No. |
163354-38-9 |
|---|---|
Molecular Formula |
C2H2P2Se |
Molecular Weight |
166.96 g/mol |
IUPAC Name |
1,2,4-selenadiphosphole |
InChI |
InChI=1S/C2H2P2Se/c1-3-2-5-4-1/h1-2H |
InChI Key |
RUUIDKCULQUXRG-UHFFFAOYSA-N |
Canonical SMILES |
C1=P[Se]C=P1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Comparisons
The table below summarizes key structural and electronic differences between 1,2,4-selenadiphosphole and related heterocycles:
Key Observations :
- Bond Lengths : The Se-P bond in 1,2,4-selenadiphosphole (~2.2–2.3 Å) is longer than S-P bonds in thiadiphospholes (~2.0–2.1 Å), reflecting selenium’s larger atomic radius and weaker electronegativity .
- Aromaticity : Unlike 1,2-thiadiphospholes, which exhibit stronger aromaticity due to sulfur’s electronegativity, 1,2,4-selenadiphosphole shows reduced conjugation, as selenium’s lower electronegativity disrupts π-electron delocalization .
- Stability : 1,2,4-Selenadiphosphole is more air-sensitive than sulfur analogs, requiring inert conditions for synthesis and storage, similar to other selenium-containing heterocycles .
Q & A
Q. What methodologies enable precise control of regioselectivity in 1,2,4-selenadiphosphole functionalization reactions?
- Methodological Answer : Catalyst design (e.g., chiral Lewis acids) and solvent tuning (e.g., polar aprotic media) direct electrophilic substitution. For example, steric bulk in phosphine ligands can favor para-substitution over ortho pathways. Kinetic vs. thermodynamic control experiments (via temperature gradients) further refine selectivity .
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